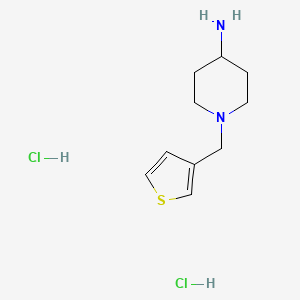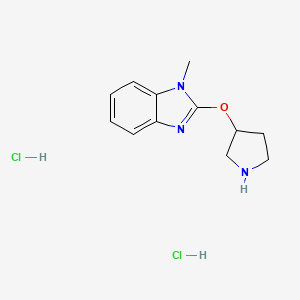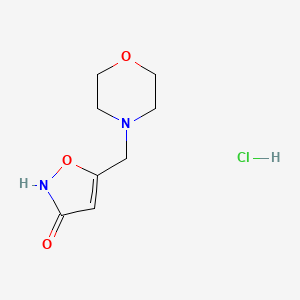
3-Ethynylpyrrolidine
Overview
Description
3-Ethynylpyrrolidine is a chemical compound with the molecular formula C6H9N . It is a member of the pyrrolidine family, which are compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of this compound and related compounds has been a subject of research. For instance, a study titled “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the synthetic strategies used for creating bioactive molecules characterized by the pyrrolidine ring . Another study titled “Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology” also provides insights into the synthesis process .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring with an ethynyl group attached to it . The InChI (IUPAC International Chemical Identifier) for this compound is InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2 . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is C#CC1CCNC1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 95.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 95.073499291 g/mol . The Topological Polar Surface Area is 12 Ų .
Scientific Research Applications
Molecular Diodes and Nano-Actuators
- The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which is structurally related to 3-Ethynylpyrrolidine, exhibits charge-induced conformational switching and rectifying behavior. This molecule can be used in molecular diodes and as a nano-actuator, controlling the rotation of a ring by charging the molecule with a bias voltage (Derosa, Guda & Seminario, 2003).
Synthesis and Reactivity Study of Heterocycle-Based Molecules
- The molecule 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), synthesized by a process involving this compound-related compounds, has been investigated for its reactivity and stability properties. This molecule has potential applications in non-linear optics and as a lead compound in developing anti-cancer drugs (Murthy et al., 2017).
Fluorescent Chemosensors
- Ethynylpyridine derivatives, closely related to this compound, have been used to develop fluorescent chemosensors for Zn2+ ions. This demonstrates potential applications in detecting and sensing specific metal ions (Roy et al., 2016).
Antifungal Drug Development
- Compounds derived from 3-((trimethylsilyl)ethynyl)pyridine, structurally related to this compound, have shown promising results as antifungal agents. These compounds interact with key amino acids of fungal enzymes, suggesting their potential as new antifungal drugs (Ballinas-Indilí et al., 2021).
Luminescence Properties in Organometallic Networks
- The use of ethynylpyridine and ethynylpyrimidine, compounds similar to this compound, in the synthesis of silver–ethynide complexes has been studied. These complexes form 2D and 3D organometallic networks with potential applications in luminescence (Zhang et al., 2010).
Synthesis of Highly Functionalized Tetrahydropyridines
- Research involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, related to this compound, has led to the synthesis of tetrahydropyridine derivatives. These compounds have potential applications in pharmaceuticals and material science (Zhu, Lan & Kwon, 2003).
Triplex DNA Formation Studies
- The spin label 5-(2,2,5,5-tetramethyl-3-ethynylpyrrolidine-1-oxyl)-uridine has been used to study the dynamics and formation of triplex DNA, offering insights into DNA structure and interactions (Gannett et al., 2002).
Synthesis of Novel Supramolecular Cages
- The synthesis of a trigonal bipyramidal supramolecular cage using 4-ethynyl-pyridine, a compound similar to this compound, has been reported. These cages, comprising rhodium and platinum metal centers, have potential applications in catalysis and material science (Garrison et al., 2006).
properties
IUPAC Name |
3-ethynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUIQKBMXNDIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228231-29-5 | |
| Record name | 3-ethynylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 3-ethynylpyrrolidine moiety in spin labels like 5-(2,2,5,5-tetramethyl-3-ethynylpyrrolidine-1-oxyl)-uridine (1) and 5-(2,2,6,6-tetramethyl-4-ethynylpiperidyl-3-ene-1-oxyl)-uridine (2) contribute to their effectiveness in studying oligonucleotide dynamics?
A1: The this compound group in these spin labels serves as a rigid linker between the nitroxide spin label (the reporter group) and the uridine base, which is incorporated into the oligonucleotide. This rigid attachment is crucial for their effectiveness in studying oligonucleotide dynamics. Here's why:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)

![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)



![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)



